2-(2-morpholino-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide
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Description
Synthesis Analysis
Isothiazones are produced by oxidation of enamine-thiones1. In the search for new anti-mycobacterial agents, researchers have synthesized novel imidazo-[2,1-b]-thiazole and benzo-[d]-imidazo-[2,1-b]-thiazole carboxamide analogues in combination with piperazine and various 1,2,3 triazoles2.Molecular Structure Analysis
The molecular structure of isothiazole consists of a five-membered aromatic ring that includes a nitrogen atom and a sulfur atom1. The ring is unsaturated and features an S-N bond1.
Chemical Reactions Analysis
Isothiazones are produced by oxidation of enamine-thiones1. The visible-light-promoted cascade cyclization of 2-haloaryl isothiocyanates and isocyanides to access benzo [d]imidazo [5,1-b]thiazoles has been realized efficiently under metal- and photocatalyst-free conditions3.
Physical And Chemical Properties Analysis
Isothiazole has a molar mass of 85.12 g·mol −1 and a boiling point of 114 °C (237 °F; 387 K)1.Safety And Hazards
The safety and hazards of the specific compound you mentioned are not available. However, it’s important to handle all chemicals with appropriate safety measures.
Future Directions
The future directions for the study of this compound are not clear due to the lack of specific information. However, the development of efficient methods for the construction of benzothiophene and its derivatives is of great importance4. The development of radical chemistry has drawn wide attention as it offers diverse and unique reaction pathways in synthetic chemistry4.
Please note that this information is based on the available data and may not fully apply to the specific compound you mentioned. For more accurate information, further research and analysis would be needed.
properties
IUPAC Name |
2-(2-morpholin-4-yl-2-oxoethyl)-1,1-dioxo-1,2-benzothiazol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O5S/c16-12(14-5-7-20-8-6-14)9-15-13(17)10-3-1-2-4-11(10)21(15,18)19/h1-4H,5-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKQARAJKBNNXDA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-morpholino-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide |
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